molecular formula C16H21BrN2O4S B2740258 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-93-1

2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2740258
CAS No.: 1796969-93-1
M. Wt: 417.32
InChI Key: SHYLLJRWPWBFFR-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of a bromophenyl group suggests that it might be involved in some kind of electrophilic aromatic substitution reactions.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the bromophenyl group could participate in a coupling reaction . The acetyl group could undergo nucleophilic substitution or addition reactions.

Scientific Research Applications

  • Antibacterial Activity : Acetamide derivatives, including those similar to the compound , have been synthesized and evaluated for their antibacterial potentials. For instance, compounds with a 1,3,4-oxadiazole nucleus and piperidine core showed moderate antibacterial activity against various bacterial strains, indicating their potential use as antibacterial agents (Iqbal et al., 2017).

  • Enzyme Inhibition : Derivatives of the compound have been assessed for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests their potential use in the treatment of conditions such as Alzheimer's disease (Khalid et al., 2014).

  • Antimicrobial Agents : New heterocyclic compounds incorporating sulfamoyl moiety, which are structurally related to the compound of interest, have been synthesized for use as antimicrobial agents. Their synthesis and promising results in in vitro antibacterial and antifungal activities highlight their potential in antimicrobial applications (Darwish et al., 2014).

  • Multifunctional Moieties for Antibacterial and Anti-Enzymatic Potential : N-substituted derivatives of acetamides with piperidine cores have been synthesized with multifunctional moieties. These compounds showed promising antibacterial and anti-enzymatic activities, indicating their potential for diverse therapeutic applications (Nafeesa et al., 2017).

  • Anti-Bacterial Study : N-substituted derivatives of acetamides bearing 1,3,4-oxadiazole and piperidine structures have been synthesized and evaluated for their antibacterial activity. These studies provide insights into the potential use of these compounds in combating bacterial infections (Khalid et al., 2016).

  • Enzyme Inhibitory Activities and Molecular Docking : Certain synthesized compounds, structurally related to the compound of interest, have demonstrated good activity against enzymes like carbonic anhydrase and cholinesterases, which are relevant in conditions like Alzheimer's disease (Virk et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many piperidine derivatives are found in pharmaceuticals and could interact with biological targets such as receptors or enzymes .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it. Some piperidine derivatives have pharmacological activity and could potentially be hazardous .

Properties

IUPAC Name

2-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O4S/c1-18-15(20)11-24(22,23)14-6-8-19(9-7-14)16(21)10-12-2-4-13(17)5-3-12/h2-5,14H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYLLJRWPWBFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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